molecular formula C11H10BrF3O B8123620 1-Bromo-2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene

1-Bromo-2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B8123620
M. Wt: 295.09 g/mol
InChI Key: XQVYUQSPWIYOKK-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene typically involves the bromination of a precursor compound followed by the introduction of the cyclopropylmethoxy and trifluoromethyl groups. One common method involves the use of bromine or a brominating agent in the presence of a catalyst to achieve selective bromination. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated systems to ensure consistency and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-Bromo-2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the bromine, cyclopropylmethoxy, and trifluoromethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-2-(cyclopropylmethoxy)-3-fluoro-5-(trifluoromethyl)benzene

Uniqueness

1-Bromo-2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O/c12-9-4-3-8(11(13,14)15)5-10(9)16-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVYUQSPWIYOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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